4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Overview
Description
4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core . This reaction typically involves the cyclization of phenylethanols and nitriles in the presence of trifluoromethanesulfonic anhydride (Tf2O) and 2-chloropyridine . The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile .
- 6,7-Dimethoxy-3,4-dihydroisoquinoline .
Uniqueness
4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of a dihydroisoquinoline moiety and a sulfonyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-17-11-12-19(24-21-9-5-6-10-22(21)25(29)27(2)26-24)15-23(17)32(30,31)28-14-13-18-7-3-4-8-20(18)16-28/h3-4,7-8,11-12,15H,5-6,9-10,13-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXPWKNNXXKGFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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